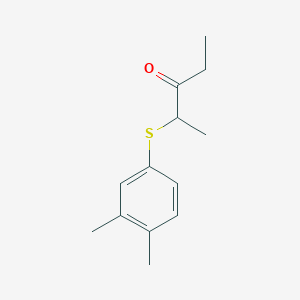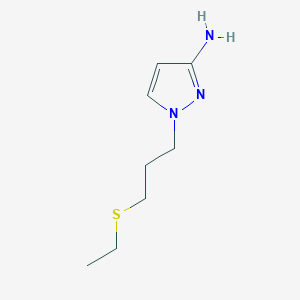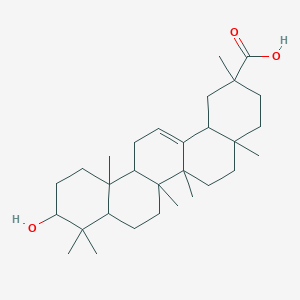![molecular formula C13H15BrS B13643271 3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene](/img/structure/B13643271.png)
3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene is an organic compound with the molecular formula C12H13BrS. It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a bromine atom at the 3-position, a tert-butyl group at the 5-position, and a methyl group at the 2-position on the benzo[b]thiophene ring. It is commonly used as a building block in organic synthesis and has applications in various fields such as materials science and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene involves the bromination of 5-(tert-butyl)-2-methylbenzo[b]thiophene. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]thiophene derivatives, while oxidation can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices. The molecular targets and pathways involved vary based on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-(tert-butyl)benzo[b]thiophene: Similar structure but lacks the methyl group at the 2-position.
5-(tert-butyl)-3-iodobenzo[b]thiophene: Similar structure but contains an iodine atom instead of a bromine atom.
3,5-Dibromobenzo[b]thiophene: Contains two bromine atoms at the 3- and 5-positions.
Uniqueness
3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene is unique due to the presence of both a tert-butyl group and a methyl group on the benzo[b]thiophene ring, which can influence its reactivity and electronic properties. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C13H15BrS |
|---|---|
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
3-bromo-5-tert-butyl-2-methyl-1-benzothiophene |
InChI |
InChI=1S/C13H15BrS/c1-8-12(14)10-7-9(13(2,3)4)5-6-11(10)15-8/h5-7H,1-4H3 |
InChI-Schlüssel |
HVNIZAQAZRLJLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(S1)C=CC(=C2)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13643189.png)


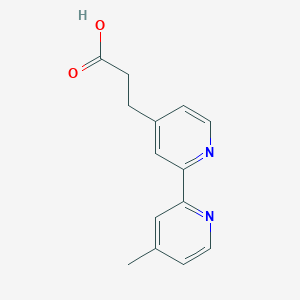
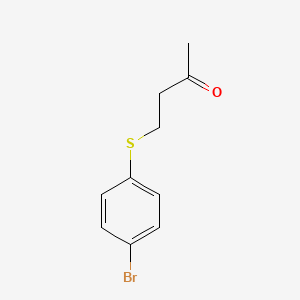
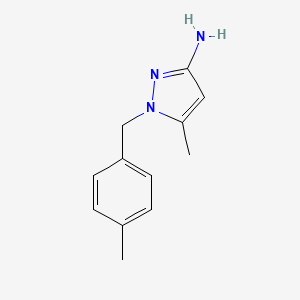
![1,2,5-trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13643235.png)
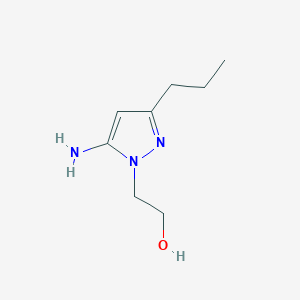


![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13643259.png)
